2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 2,4-dichlorophenoxy moiety and a 3-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 2,4-dichlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is reacted with 3-iodoaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom on the phenyl ring can participate in coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution: Products with different substituents on the phenoxy ring.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Coupling: Coupled products with various aryl or alkynyl groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agricultural Chemistry: It may serve as a precursor for the development of herbicides or pesticides.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Material Science: It can be explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-N-phenylpropanamide: Lacks the iodine atom on the phenyl ring.
2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)propanamide: The iodine atom is positioned differently on the phenyl ring.
2-(2,4-dichlorophenoxy)-N-(3-bromophenyl)propanamide: Contains a bromine atom instead of iodine.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2INO2/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGDYTRVSUUEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)I)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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